Benzenediazonium, 4-fluoro-, chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

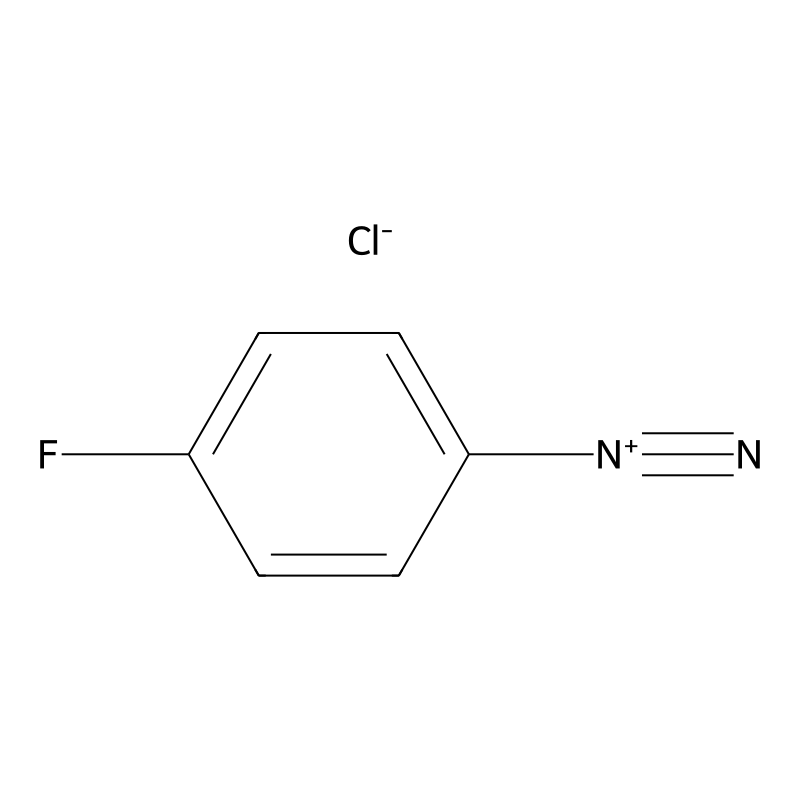

Benzenediazonium, 4-fluoro-, chloride, commonly referred to as benzenediazonium chloride, is an aromatic diazonium salt with the chemical formula . This compound features a diazonium group () attached to a benzene ring that also carries a fluorine substituent at the para position. Benzenediazonium salts are known for their role in organic synthesis, particularly in the formation of azo compounds and halogenated aromatic compounds. They are typically colorless to pale yellow solids that are soluble in water but unstable, especially in dry form, where they can decompose explosively.

The synthesis of benzenediazonium chloride typically involves the following steps:

- Dissolve aniline in hydrochloric acid at low temperatures (0-5°C).

- Add sodium nitrite solution slowly while maintaining the temperature.

- The reaction produces benzenediazonium chloride along with sodium chloride and water as byproducts .

This process is crucial because higher temperatures can lead to the decomposition of diazonium salts into phenols.

Benzenediazonium chloride serves multiple applications in organic chemistry:

- Dye Manufacturing: It is a key intermediate in synthesizing azo dyes, which are widely used in textiles and food coloring.

- Synthesis of Halogenated Compounds: It facilitates the production of halogenated aromatic compounds through various substitution reactions.

- Analytical Chemistry: Used in colorimetric assays due to its ability to form colored azo compounds when coupled with other aromatic amines or phenols.

Interaction studies involving benzenediazonium chloride primarily focus on its reactivity with nucleophiles such as phenols and amines. These interactions lead to the formation of azo compounds, which are characterized by their vibrant colors and extended conjugated systems. Such studies help understand the mechanisms behind electrophilic aromatic substitution and the stability of resulting products under different conditions.

Benzenediazonium chloride is part of a broader class of diazonium salts that share similar structural features but differ in substituents attached to the benzene ring or the nature of the anion. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenediazonium bromide | Used for bromination reactions | |

| Benzenediazonium iodide | Forms iodobenzene upon reaction with iodide | |

| Benzenediazonium fluoroborate | Produces fluorobenzene via Schiemann reaction | |

| Anilinediazonium chloride | Contains an amino group; used for different coupling reactions | |

| Naphthalenediazonium chloride | Involves naphthalene; forms more complex azo compounds |

Benzenediazonium chloride stands out due to its versatility in synthetic applications and its role as a precursor for various functionalized aromatic compounds through well-established reactions such as Sandmeyer and coupling reactions. Its ability to generate diverse products makes it a valuable compound in organic synthesis.

The foundation of diazonium salt chemistry traces back to the mid-19th century, when Johann Peter Griess pioneered the diazotization reaction by treating aromatic amines with nitrous acid under acidic conditions. Griess’s discovery of diazonium salts in 1858 marked a paradigm shift in synthetic organic chemistry, enabling the preparation of azo dyes and facilitating nucleophilic aromatic substitutions. Early methodologies relied on aqueous mineral acids and low temperatures (0–5°C) to stabilize the highly reactive diazonium intermediates.

The classical Sandmeyer reaction, discovered in 1884, expanded the utility of diazonium salts by introducing copper-catalyzed substitutions to form aryl halides, cyanides, and other derivatives. For 4-fluorobenzenediazonium chloride, the direct diazotization of 4-fluoroaniline in hydrochloric acid remains the cornerstone of its synthesis. However, modern advancements have refined this process. Photoredox catalysis, for instance, employs visible light and transition metal catalysts to generate aryl radicals from diazonium salts under milder conditions. Electrochemical methods, such as those developed by Mo and co-workers, further enable efficient halogenation without traditional metal catalysts, offering scalability and reduced environmental impact. These innovations build upon Griess’s and Sandmeyer’s work, demonstrating the enduring relevance of diazonium chemistry in contemporary synthesis.

Role of Counterion Selection in Diazonium Salt Stability: Tetrafluoroborate vs. Chloride Systems

Counterion selection profoundly influences the stability and reactivity of diazonium salts. Tetrafluoroborate (BF₄⁻) salts, such as 4-fluorobenzenediazonium tetrafluoroborate, exhibit superior thermal stability compared to their chloride counterparts due to weaker nucleophilicity and reduced propensity for anion exchange. Differential scanning calorimetry (DSC) studies reveal that tetrafluoroborate salts decompose at higher onset temperatures (T~onset~), often exceeding 100°C, whereas chloride salts may decompose below 50°C. For example, 4-fluorobenzenediazonium chloride’s instability necessitates storage at subambient temperatures to prevent premature dinitrogen evolution.

The electronic effects of substituents further modulate stability. Electron-withdrawing groups like fluorine exacerbate the positive charge on the diazonium nitrogen, increasing susceptibility to nucleophilic attack. Counterions with strong coordinating abilities, such as chloride, can accelerate decomposition via ion pairing, whereas bulky tetrafluoroborate anions mitigate this effect. Despite these challenges, chloride remains prevalent in laboratory settings due to its cost-effectiveness and compatibility with aqueous workups.

Table 1: Thermal Stability Parameters of Selected Diazonium Salts

| Diazonium Salt | Counterion | T~onset~ (°C) | ΔH~D~ (kJ/mol) |

|---|---|---|---|

| 4-Fluorobenzenediazonium | Cl⁻ | 48 | -120 |

| 4-Fluorobenzenediazonium | BF₄⁻ | 112 | -95 |

| 4-Nitrobenzenediazonium | Cl⁻ | 35 | -135 |

Data adapted from thermal analyses of arenediazonium salts.

Optimized Protocols for 4-Fluorobenzenediazonium Chloride Generation: Solvent, Temperature, and Stoichiometric Considerations

The synthesis of 4-fluorobenzenediazonium chloride follows a well-established protocol, albeit with critical optimizations:

- Solvent Selection: Aqueous hydrochloric acid (1–3 M) serves as the solvent, providing the requisite acidity for diazotization while solubilizing 4-fluoroaniline. Polar aprotic solvents like acetonitrile are avoided due to their potential to participate in side reactions with the diazonium intermediate.

- Temperature Control: Maintaining the reaction mixture at 0–5°C is essential to suppress decomposition. Exothermic nitrous acid generation necessitates external cooling, often achieved using ice-salt baths.

- Stoichiometry: A slight excess of sodium nitrite (1.05–1.1 equivalents) ensures complete conversion of 4-fluoroaniline to the diazonium salt. Residual nitrous acid is quenched with sulfamic acid to prevent oxidative side reactions.

Recent mechanochemical approaches, such as ball milling with piezoelectric materials, offer solvent-free alternatives. Kubota and Ito demonstrated that mechanical activation of barium titanate nanoparticles can mediate electron transfer to diazonium salts, enabling efficient synthesis under ambient conditions. While not yet widely adopted for 4-fluorobenzenediazonium chloride, this method highlights the potential for sustainable scale-up.

Table 2: Optimized Reaction Conditions for 4-Fluorobenzenediazonium Chloride Synthesis

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Solvent | 2 M HCl | Diazotization and stabilization |

| Temperature | 0–5°C | Minimizes thermal decomposition |

| NaNO₂ Equivalents | 1.1 | Ensures complete amine conversion |

| Reaction Time | 30–60 minutes | Balances conversion and stability |